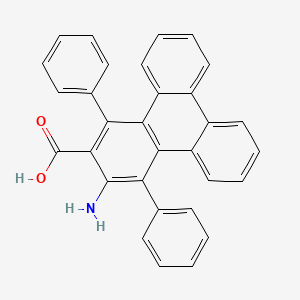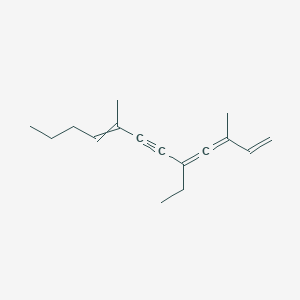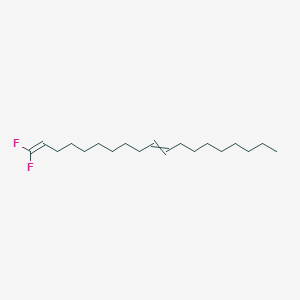
1-(2-(4-Nitrophenyl)ethyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Nitrophenyl)ethyl)pyridinium is an organic compound with the molecular formula C13H13N2O2. It is a pyridinium salt, characterized by the presence of a pyridinium ion and a nitrophenyl group.
Méthodes De Préparation
The synthesis of 1-(2-(4-Nitrophenyl)ethyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine under specific conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine molecule, forming the desired pyridinium salt . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-(4-Nitrophenyl)ethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Cyclization: The compound can participate in cyclization reactions, forming heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halogenating agents (e.g., NBS). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(4-Nitrophenyl)ethyl)pyridinium has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-(4-Nitrophenyl)ethyl)pyridinium involves its interaction with molecular targets through its nitrophenyl and pyridinium groups. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ion can interact with nucleophilic sites on biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activities and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1-(2-(4-Nitrophenyl)ethyl)pyridinium can be compared with other pyridinium salts, such as:
1-(2-(4-Methylphenyl)ethyl)pyridinium: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
1-(2-(4-Chlorophenyl)ethyl)pyridinium:
1-(2-(4-Hydroxyphenyl)ethyl)pyridinium: The hydroxy group imparts different chemical reactivity and biological activity.
The uniqueness of this compound lies in its nitrophenyl group, which provides distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
118177-67-6 |
|---|---|
Formule moléculaire |
C13H13N2O2+ |
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
1-[2-(4-nitrophenyl)ethyl]pyridin-1-ium |
InChI |
InChI=1S/C13H13N2O2/c16-15(17)13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h1-7,9-10H,8,11H2/q+1 |
Clé InChI |
AOZIQWMPOFXLEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


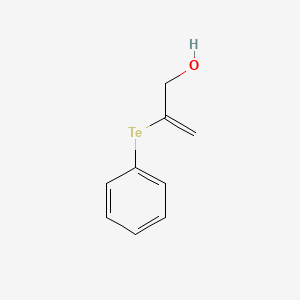
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
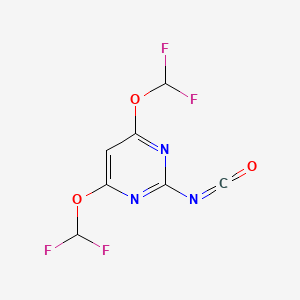
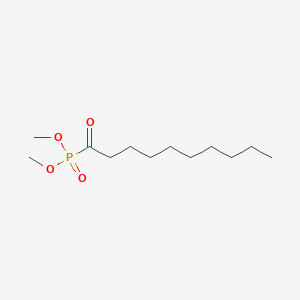
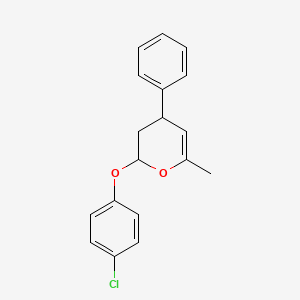
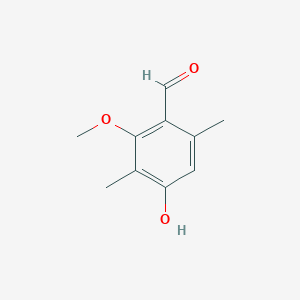


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
